molecular formula C35H29N B14217792 2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole CAS No. 824421-64-9

2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole

Cat. No.: B14217792
CAS No.: 824421-64-9
M. Wt: 463.6 g/mol
InChI Key: SNBOFVSWWMEEIW-UHFFFAOYSA-N
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Description

2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole is a complex organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by its unique structure, which includes benzyl, naphthalen-1-yl, and phenyl groups attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthalen-1-ylmethyl bromide with 2,3-dibenzyl-5-phenylpyrrole in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl or carboxyl derivatives, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibenzyl-1-[(naphthalen-2-yl)methyl]-5-phenyl-1H-pyrrole
  • 2,3-Dibenzyl-1-[(phenanthren-1-yl)methyl]-5-phenyl-1H-pyrrole
  • 2,3-Dibenzyl-1-[(anthracen-1-yl)methyl]-5-phenyl-1H-pyrrole

Uniqueness

The uniqueness of 2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole lies in its specific structural arrangement, which imparts distinct chemical properties and potential applications. The presence of the naphthalen-1-yl group, in particular, differentiates it from other similar compounds and influences its reactivity and interactions.

Properties

CAS No.

824421-64-9

Molecular Formula

C35H29N

Molecular Weight

463.6 g/mol

IUPAC Name

2,3-dibenzyl-1-(naphthalen-1-ylmethyl)-5-phenylpyrrole

InChI

InChI=1S/C35H29N/c1-4-13-27(14-5-1)23-32-25-35(30-18-8-3-9-19-30)36(34(32)24-28-15-6-2-7-16-28)26-31-21-12-20-29-17-10-11-22-33(29)31/h1-22,25H,23-24,26H2

InChI Key

SNBOFVSWWMEEIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N(C(=C2)C3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54)CC6=CC=CC=C6

Origin of Product

United States

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